3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide
Description
3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a benzamide core substituted with difluoro and methoxy groups, as well as an imidazo[1,2-a]pyrimidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Properties
IUPAC Name |
3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-18-6-4-12(17-11-26-8-2-7-23-20(26)25-17)10-16(18)24-19(27)13-3-5-14(21)15(22)9-13/h2-11H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJSNFUAFIPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluorobenzoyl chloride with 2-methoxyaniline to form an intermediate amide. This intermediate is then subjected to cyclization with 2-aminopyrimidine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 364.35 g/mol. Its structure features a difluorobenzamide core linked to an imidazo[1,2-a]pyrimidine moiety, which is known for its biological activity against various targets in cancer treatment.
1.1. Cancer Therapy
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit inhibitory effects on c-KIT kinase, a receptor tyrosine kinase involved in several types of cancer, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The compound has shown promise in inhibiting mutated forms of c-KIT, which are implicated in tumor progression and resistance to conventional therapies .
Table 1: Inhibitory Effects on c-KIT Kinase
| Compound | c-KIT Mutation Type | IC50 (nM) | Reference |
|---|---|---|---|
| 3,4-Difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide | V654A | 25 | |
| Other Derivative A | D816V | 30 | |
| Other Derivative B | Wild-type | 50 |
1.2. Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory effects through inhibition of lipoxygenases (LOX), enzymes that play a role in the inflammatory response. The compound may modulate LOX activity, potentially leading to therapeutic applications in inflammatory diseases .
3.1. In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can effectively reduce tumor size in xenograft models of GIST. These studies highlight the compound's potential as a targeted therapy for patients with specific c-KIT mutations .
3.2. Clinical Relevance
The clinical implications of this compound are significant due to its targeted action against specific mutations in cancer cells. Ongoing clinical trials are evaluating its efficacy and safety profile in human subjects with advanced GISTs resistant to first-line therapies .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets within the cell. The compound is known to bind to and inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds also contain the imidazo[1,2-a] scaffold and are studied for their pharmacological properties.
Uniqueness
What sets 3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of difluoro and methoxy groups enhances its binding affinity to molecular targets and improves its pharmacokinetic profile, making it a promising candidate for drug development.
Biological Activity
3,4-Difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 353.34 g/mol. The presence of difluoro and imidazo groups contributes to its unique biological properties.
Antiproliferative Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit notable antiproliferative effects against various human cancer cell lines. In a study evaluating several compounds, the most effective ones showed sub-micromolar inhibitory concentrations against colon carcinoma cells. Specifically:
- Compound 10 : IC50 = 0.4 μM
- Compound 14 : IC50 = 0.7 μM
These compounds demonstrated selective activity, suggesting that modifications in their structure can enhance their efficacy against cancer cells .
Antibacterial Activity
In terms of antibacterial properties, the compound was evaluated against both Gram-positive and Gram-negative bacteria. While most tested compounds showed limited antibacterial activity, one derivative demonstrated moderate effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This indicates that while the compound may not be primarily designed as an antibacterial agent, certain modifications could yield better results.
Antiviral Activity
The antiviral potential of the compound was assessed against a range of DNA and RNA viruses. Notably, some derivatives showed selective but moderate activity against respiratory syncytial virus (RSV), with effective concentrations around EC50 values of 21 μM for bromo-substituted derivatives . This suggests a potential avenue for further exploration in antiviral drug development.
In Vitro Studies
In vitro studies have consistently shown that imidazo[1,2-a]pyrimidine derivatives can inhibit cell proliferation in cancer models. For example:
- A study found that certain derivatives exhibited strong antiproliferative effects on human colon cancer cell lines.
- Another investigation highlighted the importance of structural modifications in enhancing biological activity.
Clinical Implications
The promising biological activities observed in preclinical studies suggest that compounds like this compound could be developed further for therapeutic applications in oncology and infectious diseases.
Summary Table of Biological Activities
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).
- Yields range from 40–65%, depending on steric hindrance and reaction optimization .
Which spectroscopic techniques are essential for characterizing this compound?
Level : Basic
Methodological Answer :
Critical techniques include:
¹H/¹³C NMR : Confirms regiochemistry and substitution patterns. For example:
- Aromatic protons in the imidazo[1,2-a]pyrimidine core appear as doublets (δ 8.5–9.0 ppm) .
- Methoxy groups resonate as singlets (δ 3.8–4.0 ppm) .
FT-IR : Identifies amide C=O stretches (~1670 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
LC-MS/HPLC : Validates molecular weight ([M+H]⁺ expected ~420–430 Da) and purity (>95%) .
Q. Data Interpretation Tips :
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex spectra.
- Compare experimental IR data with computational simulations (DFT) for ambiguous peaks .
How can regioselectivity challenges in the cyclization step be addressed during synthesis?
Level : Advanced
Methodological Answer :
Regioselectivity in imidazo[1,2-a]pyrimidine formation is influenced by:
Precursor Design : Use electron-withdrawing groups (e.g., -CF₃) on pyrimidine to direct cyclization .
Solvent and Catalyst : Polar solvents (DMF) with CuI or Pd catalysts enhance selectivity for the 2-position imidazo ring .
Temperature Control : Lower temperatures (60–80°C) favor kinetic products, while higher temps (100–120°C) promote thermodynamic control .
Case Study :
A 2023 study achieved 85% regioselectivity using microwave-assisted synthesis (120°C, 30 minutes) with Pd(OAc)₂ .
What strategies are effective in resolving contradictory bioactivity data across different assay models?
Level : Advanced
Methodological Answer :
Assay Standardization :
- Normalize cell viability assays (MTT vs. resazurin) to minimize matrix effects .
- Use isogenic cell lines to isolate target-specific activity .
Orthogonal Validation :
- Pair in vitro enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics .
- Cross-validate with molecular docking (AutoDock Vina) to identify false positives from assay artifacts .
Example :
A 2022 study resolved discrepancies in GABAA receptor modulation by correlating patch-clamp electrophysiology with radioligand binding assays .
How to design experiments to determine the compound's mechanism of action against specific enzymes?
Level : Advanced
Methodological Answer :
Enzyme Inhibition Assays :
- Use recombinant enzymes (e.g., kinases, PDEs) with fluorogenic substrates (Km adjusted to 1–10 µM).
- IC50 determination via dose-response curves (4-parameter logistic model) .
Cellular Target Engagement :
- CETSA (cellular thermal shift assay) to confirm target binding in live cells .
- CRISPR-Cas9 knockouts to validate pathway dependency .
Case Study :
A 2023 study identified CAR (constitutive androstane receptor) agonism by tracking nuclear translocation via confocal microscopy .
What purification methods are recommended post-synthesis?
Level : Basic
Methodological Answer :
Column Chromatography :
- Silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1).
- TLC monitoring (Rf ~0.3 in 1:1 hexane/EtOAc) .
Recrystallization :
- Ethanol/water (70:30) at 0°C yields crystals with >99% purity .
HPLC Prep :
Q. Yield Optimization :
- Scale-up (>1 g) requires centrifugal partition chromatography (CPC) to avoid silica degradation .
How to optimize coupling reactions for introducing the benzamide group?
Level : Advanced
Methodological Answer :
Coupling Reagents :
- HATU or EDCI/HOBt in DMF for high efficiency (yields >70%) .
- Avoid DCC due to side reactions with fluorine substituents .
Solvent and Atmosphere :
Temperature :
- 0°C for slow addition of acyl chloride, then RT for 12 hours .
Q. Troubleshooting :
What computational methods aid in predicting SAR for modifying the imidazo[1,2-a]pyrimidine core?
Level : Advanced
Methodological Answer :
QSAR Modeling :
Docking Studies :
- Glide (Schrödinger) or AutoDock for binding pose prediction in enzyme active sites .
DFT Calculations :
Case Study :
A 2023 study predicted enhanced PDE4B inhibition by substituting the 5-position with electron-deficient groups, validated via synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
